molecular formula C12H20N4O3S2 B6473007 N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640830-98-2

N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6473007
CAS No.: 2640830-98-2
M. Wt: 332.4 g/mol
InChI Key: KLNADJNFBKHFHH-UHFFFAOYSA-N
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Description

N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic small molecule characterized by a 1,2,4-thiadiazole ring substituted with a methoxymethyl group at position 3 and a piperidine moiety at position 5. The piperidine ring is further modified at its 3-position with a cyclopropanesulfonamide group. The thiadiazole ring, known for its electron-deficient properties, may enhance binding interactions in biological systems, while the cyclopropane sulfonamide contributes steric rigidity and metabolic stability .

Properties

IUPAC Name

N-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3S2/c1-19-8-11-13-12(20-14-11)16-6-2-3-9(7-16)15-21(17,18)10-4-5-10/h9-10,15H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNADJNFBKHFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCCC(C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}cyclopropanesulfonamide typically begins with the preparation of the thiadiazole ring, which involves the cyclization of a hydrazine derivative with a suitable thionyl compound. Subsequently, the piperidine moiety can be introduced via nucleophilic substitution reactions. The final step involves the sulfonamide formation by treating the piperidine intermediate with cyclopropanesulfonyl chloride under mild basic conditions.

Industrial Production Methods

For industrial-scale production, the process involves optimizing the reaction conditions to maximize yield and purity. This typically includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, depending on the reagents and conditions used.

  • Reduction: : The piperidine moiety can be reduced to a secondary or primary amine under hydrogenation conditions.

  • Substitution: : The methoxymethyl group on the thiadiazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid are commonly used for oxidation.

  • Reduction: : Hydrogenation over palladium or platinum catalysts is a typical method for reduction.

  • Substitution: : Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions include sulfoxides, sulfones, secondary and primary amines, and various substituted thiadiazoles.

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}cyclopropanesulfonamide serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations that can lead to the development of new chemical entities.

Biology

Thiadiazole derivatives are known for their diverse biological activities. This compound may exhibit:

  • Antimicrobial Properties : Studies have shown that thiadiazole derivatives can possess significant antibacterial and antifungal activities. For instance, derivatives with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains .
  • Anti-inflammatory Effects : Thiadiazoles have been investigated for their potential to modulate inflammatory pathways, making them candidates for therapeutic agents in inflammatory diseases.

Medicine

The compound's potential therapeutic applications include:

  • Drug Development : Research is ongoing to explore its interactions with biological targets for developing new drugs aimed at treating infectious diseases or metabolic disorders.
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects likely involves enzyme inhibition or receptor modulation. Such interactions can alter cellular signaling pathways or induce apoptosis in cancer cells .

Antimicrobial Activity

A study investigated various thiadiazole derivatives for their antimicrobial efficacy. The results indicated that compounds similar to this compound exhibited promising antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .

Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of thiadiazole derivatives. It was found that certain modifications to the thiadiazole ring enhanced the anti-inflammatory activity in vitro. This suggests that this compound could be further explored for its potential in treating inflammatory conditions .

Industrial Applications

In industrial settings, this compound may find applications in:

  • Material Science : Its unique properties could be leveraged to develop advanced materials or coatings.
  • Catalysis : The compound's structure may also serve as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The thiadiazole ring and the piperidine moiety play crucial roles in this interaction, often by forming hydrogen bonds or hydrophobic interactions with the target molecules. The pathways involved include signal transduction cascades that can alter cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural features, including thiadiazole/oxadiazole cores, piperidine scaffolds, and sulfonamide/carboxamide substituents. Data are synthesized from crystallographic, synthetic, and pharmacological studies.

Thiadiazole vs. Oxadiazole Derivatives

A critical distinction lies in the heterocyclic core. For example, N-[(3S,4S)-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]cyclopropanecarboxamide () replaces the thiadiazole with an oxadiazole. However, oxadiazoles exhibit higher metabolic stability in some cases due to reduced susceptibility to oxidative degradation .

Compound Name Core Structure Substituents Molecular Weight Key Feature
Target Compound 1,2,4-thiadiazole Methoxymethyl, cyclopropanesulfonamide ~401.5 g/mol Sulfur-enhanced binding
N-[(3S,4S)-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]cyclopropanecarboxamide 1,2,4-oxadiazole Methyl, cyclopropanecarboxamide ~293.3 g/mol Higher metabolic stability

Piperidine Substitution Patterns

The position and functionalization of the piperidine ring significantly influence bioactivity. 7-Methoxy-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one () shares the thiadiazole-piperidine backbone but substitutes the piperidine at the 4-position with a quinazolinone-linked methyl group. This introduces additional hydrogen-bonding capacity compared to the target compound’s 3-position cyclopropanesulfonamide, which prioritizes steric effects over polar interactions .

Compound Name Piperidine Substitution Additional Moieties Molecular Weight Pharmacological Implication
Target Compound 3-position Cyclopropanesulfonamide ~401.5 g/mol Enhanced rigidity
7-Methoxy-...-dihydroquinazolin-4-one 4-position Quinazolinone-methyl ~401.5 g/mol Increased H-bond potential

Sulfonamide vs. Carboxamide Functional Groups

Sulfonamides, as seen in the target compound, are more acidic (pKa ~1–2) than carboxamides (pKa ~15–17), affecting solubility and membrane permeability. N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide () uses a simpler ethanesulfonyl group, which lacks the cyclopropane ring’s conformational constraint.

Compound Name Functional Group Key Property Molecular Weight Example Use Case
Target Compound Cyclopropanesulfonamide High acidity, rigidity ~401.5 g/mol Enzyme inhibition
N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide Ethanesulfonamide Moderate solubility ~234.3 g/mol Prototypical sulfonamide study

Biological Activity

N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}cyclopropanesulfonamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N4O2SC_{13}H_{18}N_{4}O_{2}S, with a molecular weight of 306.37 g/mol. The structure includes a piperidine ring, a thiadiazole moiety, and a cyclopropanesulfonamide group, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC13H18N4O2S
Molecular Weight306.37 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate thiadiazole precursors with piperidine derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired sulfonamide linkage.

Biological Activity

Research indicates that compounds containing thiadiazole rings exhibit significant biological activities including:

  • Antimicrobial Activity : Various studies have demonstrated that thiadiazole derivatives possess antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Thiadiazole derivatives have been reported to exhibit anti-inflammatory activity comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs). The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .
  • Anticancer Potential : Preliminary studies suggest that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and modulating cell cycle progression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacteria
Anti-inflammatoryComparable to NSAIDs
AnticancerInduces apoptosis in cancer cells

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways related to pain and inflammation.
  • Cell Cycle Regulation : By affecting cell cycle proteins, it may induce cell cycle arrest in cancer cells leading to apoptosis.

Case Studies

Several studies have explored the biological activity of thiadiazole derivatives similar to this compound:

  • Study on Antimicrobial Activity : A study evaluated a series of thiadiazole compounds against Staphylococcus aureus and Escherichia coli, revealing significant antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
  • Anti-inflammatory Study : Another investigation assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results indicated that the tested compounds significantly reduced edema compared to control groups .

Q & A

Q. What are the standard synthetic routes for N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}cyclopropanesulfonamide?

The synthesis typically involves two key steps:

  • Step 1 : Formation of the cyclopropanesulfonamide core via nucleophilic substitution, often using cyclopropanesulfonyl chloride and a piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Functionalization of the piperidine ring with the 3-(methoxymethyl)-1,2,4-thiadiazole moiety. This step may employ coupling reagents or thiophilic agents (e.g., 1,3,4-thiadiazole-2-thiol derivatives) under controlled temperatures (20–60°C) to avoid side reactions .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the cyclopropane ring, sulfonamide group, and thiadiazole-piperidine linkage. For example, the methoxymethyl group (-OCH₂-) shows distinct singlet signals near δ 3.3–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to the thiadiazole and sulfonamide moieties .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% by area normalization) and monitor degradation products under stress conditions .

Advanced Synthesis and Optimization

Q. How can reaction yields be optimized during the coupling of the thiadiazole and piperidine subunits?

Key factors include:

  • Solvent Choice : Polar aprotic solvents like DMF enhance solubility of intermediates but may require post-reaction purification to remove residual solvents .
  • Temperature Control : Maintaining temperatures below 60°C prevents decomposition of the methoxymethyl group .
  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .

Q. What strategies resolve side reactions during cyclopropane ring formation?

  • Byproduct Mitigation : Impurities like sulfonic acid derivatives can be minimized by using anhydrous conditions and stoichiometric control of sulfonyl chloride .
  • Chromatographic Purification : Silica gel column chromatography with eluents like ethyl acetate/hexane (3:7) effectively isolates the target compound .

Biological Evaluation and Mechanistic Studies

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or kinase enzymes, leveraging the sulfonamide group’s affinity for metal ions .
  • Antimicrobial Screening : Use standardized protocols (e.g., broth microdilution) against Gram-positive/negative bacteria, noting the thiadiazole moiety’s role in membrane disruption .

Q. How can contradictory results between in vitro and in vivo activity be addressed?

  • Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to detect plasma concentrations. Low solubility (logP >3) may require formulation adjustments (e.g., PEGylation) .
  • Metabolite Identification : Incubate the compound with liver microsomes to identify active/inactive metabolites impacting efficacy .

Structure-Activity Relationship (SAR) and Computational Modeling

Q. How can substituents on the thiadiazole ring modulate biological activity?

  • Electron-Withdrawing Groups (e.g., -CF₃) : Enhance enzyme inhibition by increasing electrophilicity at the sulfur center .
  • Methoxymethyl vs. Methyl : The methoxymethyl group improves water solubility but may reduce membrane permeability, requiring balance in lead optimization .

Q. What computational tools predict binding modes with biological targets?

  • Molecular Docking : Software like AutoDock Vina models interactions with enzyme active sites (e.g., hydrogen bonding between sulfonamide and His64 in carbonic anhydrase) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives with favorable binding energies .

Stability and Degradation Studies

Q. What forced degradation conditions are recommended for stability profiling?

  • Acidic/Base Hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24 hours to identify hydrolytic cleavage sites (e.g., sulfonamide bond) .
  • Oxidative Stress : Exposure to 3% H₂O₂ evaluates susceptibility of the thiadiazole ring to radical-mediated degradation .

Q. How does the cyclopropane ring influence photostability?

The strained cyclopropane ring may undergo [2+2] cycloaddition under UV light (λ = 254 nm), forming dimers. Use amber glassware and antioxidants (e.g., BHT) during storage .

Advanced Mechanistic Probes

Q. What isotopic labeling techniques elucidate metabolic pathways?

  • ¹⁴C-Labeling : Track the fate of the cyclopropane moiety in rodent models to identify major excretion routes (e.g., renal vs. hepatic) .
  • Deuterium Exchange : Replace labile hydrogens (e.g., -NH in sulfonamide) to stabilize the compound against metabolic oxidation .

Data Contradiction and Reproducibility

Q. How can batch-to-batch variability in biological activity be minimized?

  • Strict QC Protocols : Enforce consistent purity thresholds (>98%) and validate synthetic intermediates via NMR .
  • Standardized Assay Conditions : Use internal controls (e.g., reference inhibitors) to normalize inter-experimental variability .

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